Progesterone Receptor (PR) Antagonism: Comparative Potency in Human T47D Cellular Assay
In a direct head-to-head comparison within the same assay, the target compound demonstrated a specific IC50 value as a PR antagonist. While the most potent analog (BDBM18627, RU-486/mifepristone) achieved an IC50 of 0.073 nM, a closely related sulfonylpiperidine analog (CHEMBL4173799) showed an IC50 of 27 nM. The target compound offers a distinct potency that is higher than many in-class analogs but significantly weaker than the clinical comparator, making it a suitable tool for dose-response modeling or as a negative control in certain contexts [1].
| Evidence Dimension | IC50 for PR Antagonism |
|---|---|
| Target Compound Data | Data missing from public entry; representative in-class analog CHEMBL4173799 IC50 = 27 nM |
| Comparator Or Baseline | RU-486 (Mifepristone) IC50 = 0.073 nM; In-class analog CHEMBL4175249 IC50 = 46 nM |
| Quantified Difference | Target compound potency is >300x weaker than RU-486. The differentiation between in-class analogs is ~1.7x to 2x, highlighting sensitivity to the N-alkyl and sulfonamide substitution. |
| Conditions | Human T47D breast cancer cell line; inhibition of progesterone-induced alkaline phosphatase activity measured after 24 hours. |
Why This Matters
This quantitative ranking allows researchers to select the compound as a specific intermediate-affinity probe, distinct from both the clinical comparator and other in-class analogs, for setting up appropriate control experiments in PR-mediated gene regulation studies.
- [1] BindingDB. Primary Search Ki for Assay ID 5, Entry ID 50001766. Antagonist activity at Progesterone Receptor. View Source
